molecular formula C8H14O3 B14603415 3-(1-Hydroxy-2-methylpropyl)oxolan-2-one CAS No. 61097-29-8

3-(1-Hydroxy-2-methylpropyl)oxolan-2-one

Cat. No.: B14603415
CAS No.: 61097-29-8
M. Wt: 158.19 g/mol
InChI Key: LOKKIQIWHLZCLP-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-2-methylpropyl)oxolan-2-one is an organic compound with the molecular formula C7H12O3 It is a lactone, specifically a derivative of oxolan-2-one, and features a hydroxy group and a methyl group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-2-methylpropyl)oxolan-2-one typically involves the cyclization of hydroxy acids or the lactonization of hydroxy esters. One common method is the reaction of 3-hydroxy-2-methylpropanoic acid with an acid catalyst to promote cyclization, forming the lactone ring. The reaction conditions often include heating the mixture to facilitate the formation of the oxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the efficiency of the cyclization process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-2-methylpropyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

3-(1-Hydroxy-2-methylpropyl)oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxy-2-methylpropyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as a precursor for the synthesis of bioactive molecules, which can interact with enzymes, receptors, or other cellular components to exert their effects.

Comparison with Similar Compounds

Similar Compounds

    γ-Butyrolactone: A structurally similar lactone with a four-membered ring.

    δ-Valerolactone: Another lactone with a five-membered ring, similar to oxolan-2-one.

    3-Hydroxy-4-methylpentanoic acid: A hydroxy acid that can undergo cyclization to form a lactone.

Uniqueness

3-(1-Hydroxy-2-methylpropyl)oxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

61097-29-8

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

3-(1-hydroxy-2-methylpropyl)oxolan-2-one

InChI

InChI=1S/C8H14O3/c1-5(2)7(9)6-3-4-11-8(6)10/h5-7,9H,3-4H2,1-2H3

InChI Key

LOKKIQIWHLZCLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1CCOC1=O)O

Origin of Product

United States

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